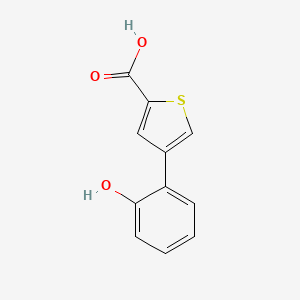
4-(2-羟基苯基)噻吩-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene carboxylic acids. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of both a hydroxyl group and a carboxylic acid group in the molecule makes it a versatile compound for various chemical reactions and applications.
科学研究应用
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
作用机制
- Suprofen , a nonsteroidal anti-inflammatory drug, contains a 2-substituted thiophene framework derived from thiophene-2-carboxylic acid .
- Articaine , a dental anesthetic, features a 2,3,4-trisubstituted thiophene ring system .
Biochemical Pathways
Thiophenes, in general, have been associated with various properties, including anti-inflammatory, antimicrobial, and anticancer effects . These effects likely involve intricate interactions at the molecular level.
生化分析
Biochemical Properties
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid plays a crucial role in biochemical reactions, interacting with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction with COX-2 suggests potential anti-inflammatory properties, as the compound may inhibit the enzyme’s activity, reducing the production of pro-inflammatory mediators.
Cellular Effects
The effects of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the NF-κB signaling pathway, which plays a pivotal role in regulating immune response and inflammation . By inhibiting this pathway, 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid can reduce the expression of genes involved in inflammation and immune response.
Molecular Mechanism
At the molecular level, 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity . Additionally, the compound may interact with other proteins involved in the inflammatory response, further contributing to its anti-inflammatory effects. Changes in gene expression are also observed, with downregulation of pro-inflammatory genes and upregulation of anti-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biological activity, continuing to modulate cellular functions and gene expression even after prolonged exposure.
Dosage Effects in Animal Models
The effects of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory effects without noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal irritation and liver toxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into various metabolites that are subsequently excreted from the body .
Transport and Distribution
Within cells and tissues, 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid is transported and distributed through specific transporters and binding proteins . The compound is known to interact with albumin, a major plasma protein, which facilitates its distribution throughout the body . Its localization and accumulation in specific tissues are influenced by these interactions, affecting its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments, enhancing its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
相似化合物的比较
4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
4,5-Diarylthiophene-2-carboxylic acid: Known for its anti-inflammatory and antioxidant properties.
4-Bromo-3-(carboxymethoxy)-5-(4-hydroxyphenyl)thiophene-2-carboxylic acid: Exhibits similar biological activities but with different molecular targets.
The uniqueness of 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-(2-hydroxyphenyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3S/c12-9-4-2-1-3-8(9)7-5-10(11(13)14)15-6-7/h1-6,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFBFBTJJDWFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683519 |
Source


|
| Record name | 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-15-4 |
Source


|
| Record name | 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
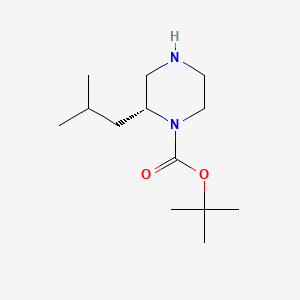
![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)

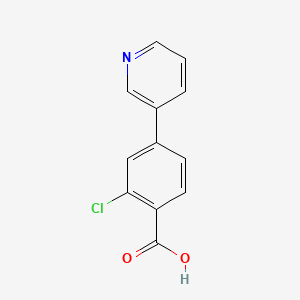

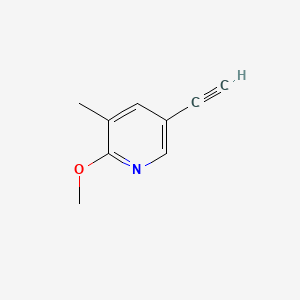
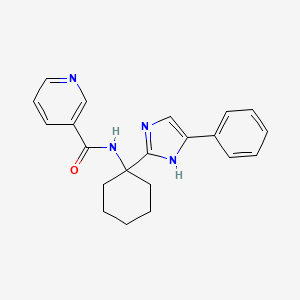
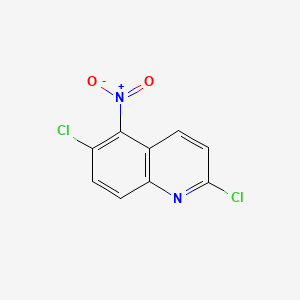
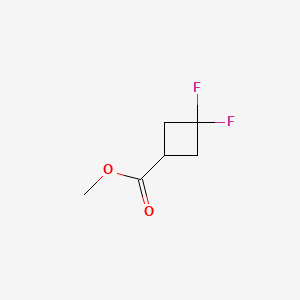
![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)
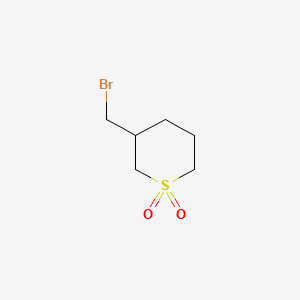
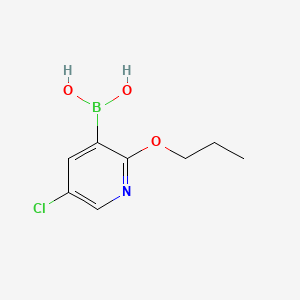
![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B582330.png)

